molecular formula C12H17N3O2 B1468508 (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1409396-83-3

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B1468508
CAS RN: 1409396-83-3
M. Wt: 235.28 g/mol
InChI Key: VVCPVFLDUZVMIJ-UHFFFAOYSA-N
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Description

“(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2. It is used for pharmaceutical testing and is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is 235.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines under controlled reaction conditions. This compound serves as a pharmacophore for molecules with significant biological and therapeutic value, particularly in the development of medications with varied medicinal applications .

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound is used in the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These structures are versatile and can be further transformed into other skeletons, highlighting their importance in medicinal chemistry .

Pharmaceutical Testing

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone: is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results. This underscores its role in quality control and drug development processes .

Heterocyclic Compound Synthesis

The compound is pivotal in synthesizing heterocycles containing both piperidine and pyridine rings. These heterocycles are crucial in organic chemistry, especially for synthesizing pharmaceuticals where they exhibit a range of functions, such as improving drug selectivity and solubility .

Analgesic Research

Piperidine derivatives, which are part of this compound’s structure, have been extensively studied as analgesics. The compound’s applications in this field could lead to the development of new pain-relief medications .

Anticancer Drug Development

Recent research has demonstrated the potential of piperidine derivatives as anticancer drugs acting on various important receptors. The compound’s role in synthesizing these derivatives could contribute to new cancer treatments .

Antioxidant Properties

The piperidine moiety of the compound has also been associated with antioxidant properties. This application is significant in the development of drugs aimed at mitigating oxidative stress-related diseases .

Improving Molecular Polarity

The presence of pyridine rings in the compound is known to improve molecular polarity, which is beneficial in the design of drugs with enhanced absorption and distribution properties within the human body .

Mechanism of Action

The mechanism of action of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is not specified in the search results. Its use in pharmaceutical testing suggests it may have bioactive properties, but specific details are not provided.

Future Directions

The future directions for the use and study of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” are not specified in the search results. Its use in pharmaceutical testing suggests potential applications in drug development or biomedical research.

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPVFLDUZVMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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